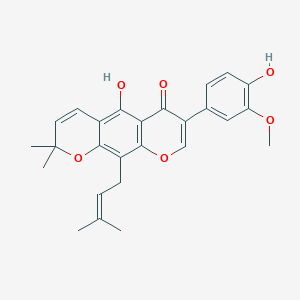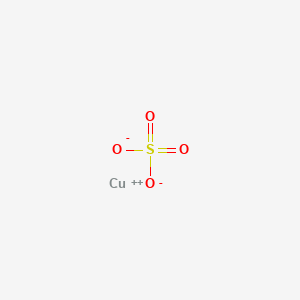![molecular formula C11H22O6 B158535 (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane CAS No. 10225-58-8](/img/structure/B158535.png)
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxolane and has been used in various studies to understand its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has several biochemical and physiological effects. It has been shown to induce oxidative stress, activate caspase enzymes, and disrupt mitochondrial function. These effects contribute to its cytotoxicity and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane in lab experiments is its specificity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its synthesis and improve its solubility for better bioavailability.
In conclusion, (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane is a promising compound for scientific research, particularly in the field of cancer therapy. Its mechanism of action, biochemical and physiological effects, and potential applications make it a valuable compound for further investigation.
Synthesemethoden
The synthesis of (2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane involves the condensation of 2,3,4,5-tetramethoxytetrahydrofuran with (R)-1,2-dimethoxyethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps involving protonation, cyclization, and deprotonation to yield the final product. The purity of the product can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane has been used in various scientific research applications. One of the main areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
10225-58-8 |
|---|---|
Produktname |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7(13-2)8-9(14-3)10(15-4)11(16-5)17-8/h7-11H,6H2,1-5H3/t7-,8+,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
MWCGWFVDFLEGFY-KJPMQGKISA-N |
Isomerische SMILES |
COC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Kanonische SMILES |
COCC(C1C(C(C(O1)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



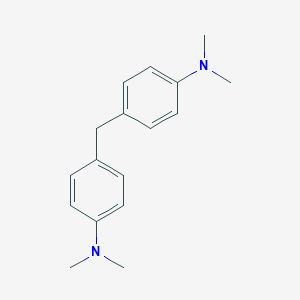
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
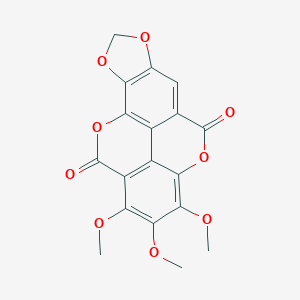
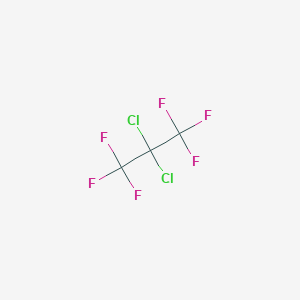
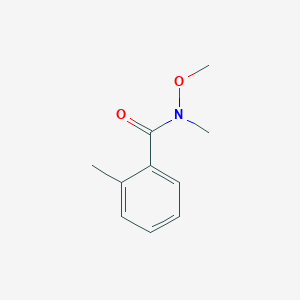
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
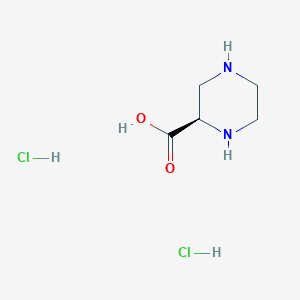
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
